molecular formula C18H13N3O2S2 B3599882 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- CAS No. 519050-47-6

4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-

Cat. No.: B3599882
CAS No.: 519050-47-6
M. Wt: 367.4 g/mol
InChI Key: YTXHDQHTRLAAON-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of pyridothienopyrimidines, which are known for their unique structural features and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- stands out due to its unique combination of a pyridine, thiophene, and pyrimidine ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-24-13-7-3-2-6-12(13)19-16(22)14-10-11-17(25-14)20-15-8-4-5-9-21(15)18(11)23/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXHDQHTRLAAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126921
Record name 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519050-47-6
Record name 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519050-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
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4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
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4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
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4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
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4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-

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